molecular formula C10H10N2O3 B2584689 2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1199813-82-5

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B2584689
CAS RN: 1199813-82-5
M. Wt: 206.201
InChI Key: OAZNUWVXHRYGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one, also known as MNQ, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Therapeutic Applications of Isoquinoline Derivatives

Isoquinoline derivatives, including tetrahydroisoquinolines, have been extensively studied for their therapeutic potential. One of the key areas of research has been their application in cancer therapy and central nervous system (CNS) disorders. Tetrahydroisoquinolines, recognized as "privileged scaffolds," have transitioned from being known for neurotoxicity to being explored for neuroprotective and anticancer properties. The FDA-approved drug trabectedin, for treating soft tissue sarcomas, exemplifies the anticancer potential of these compounds. Isoquinoline derivatives have also shown promise against infectious diseases like malaria, tuberculosis, HIV, and leishmaniasis, and are being explored for novel drug development with unique mechanisms of action (Singh & Shah, 2017).

Isoquinoline Alkaloids and N-Oxides in Drug Discovery

Research on natural isoquinoline alkaloids and their N-oxides from plants has revealed over 200 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. These studies underscore the significance of isoquinoline N-oxides as a rich source of drug discovery leads. Computational predictions suggest new potential applications for these compounds, emphasizing their importance in future therapeutic development (Dembitsky, Gloriozova, & Poroikov, 2015).

properties

IUPAC Name

2-methyl-7-nitro-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-6-8-4-9(12(14)15)3-2-7(8)5-10(11)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZNUWVXHRYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one

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